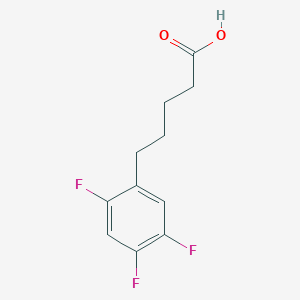
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol: is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a polar solvent and a phase transfer catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its fluorinated groups can enhance the stability and bioavailability of biologically active molecules .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and selective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluoro-methoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-methoxyethanol
- 3-Trifluoromethyl-α,α,α-trifluoroacetophenone
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and fluoro-methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8F4O2 |
|---|---|
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Clé InChI |
WJSHOLWKRRNMOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


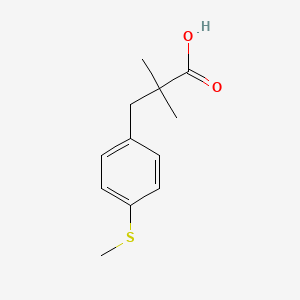
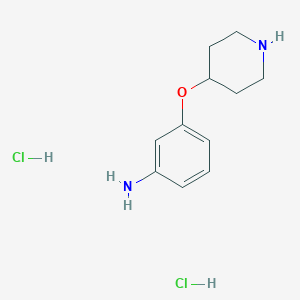
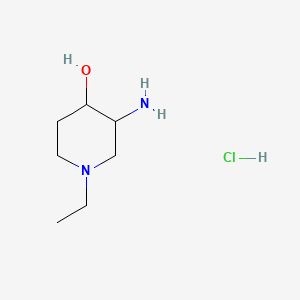

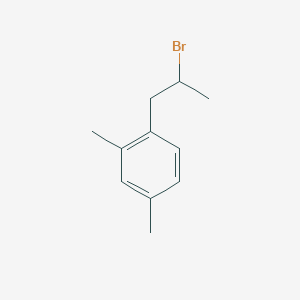
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
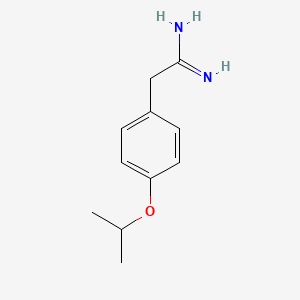
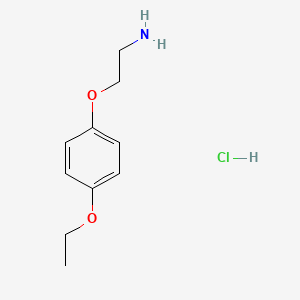
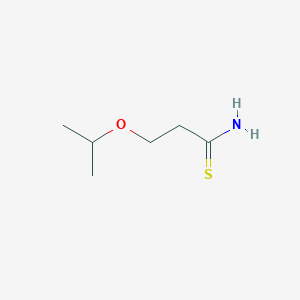

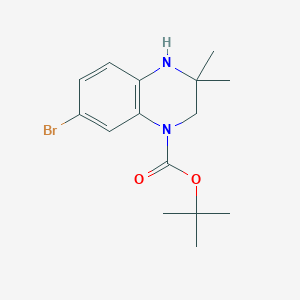
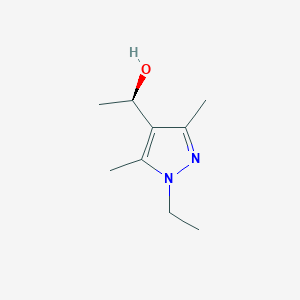
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
